

Application of Iomeprol Hydrolysate-1 in Toxicology Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Iomeprol hydrolysate-1*

Cat. No.: *B195374*

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Introduction

Iomeprol is a non-ionic, monomeric, iodinated contrast medium widely used in diagnostic imaging procedures.^[1] While iomeprol itself has a well-established safety profile, the toxicological implications of its degradation products are a subject of ongoing research and regulatory interest.^{[2][3]} This document provides an overview of the available information on "**iomeprol hydrolysate-1**," a potential degradation product of iomeprol, and outlines general toxicological study protocols relevant to iomeprol and its transformation products.

Note on Iomeprol Hydrolysate-1: Publicly available toxicological data and detailed experimental protocols specifically for "**iomeprol hydrolysate-1**" (CAS No. 31127-80-7) are limited.^{[4][5]} This compound is commercially available and is suggested to be a key intermediate in the synthesis of other contrast agents like Iohexol and Iodixanol.^{[4][6]} The following sections, therefore, focus on the broader toxicological context of iomeprol and its degradation products, providing a framework for assessing the potential risks of impurities and hydrolysates.

Iomeprol: Overview of Toxicology

Iomeprol is characterized by its low chemotoxicity, osmolality, and viscosity, which contribute to its favorable safety profile in clinical use.^[1] Preclinical studies have demonstrated that iomeprol has low acute toxicity and is well-tolerated in various animal models.^[2] It is primarily excreted unchanged in the urine.^[7] However, the formation of degradation products can occur under certain conditions, such as exposure to advanced oxidation processes in water treatment, which may lead to by-products with different toxicological profiles.^[3]

Quantitative Toxicological Data for Iomeprol

The following table summarizes the available quantitative toxicological data for the parent compound, iomeprol. This data provides a baseline for understanding the toxicity of iomeprol and serves as a reference for the toxicological assessment of its degradation products.

Parameter	Species	Route of Administration	Value	Reference
Intravenous LD50	Mice	Intravenous	19.3-20.5 g iodine/kg	[7]
Intravenous LD50	Rats	Intravenous	13.2-14.0 g iodine/kg	[7]
Intravenous LD50	Dogs	Intravenous	> 12.5 g iodine/kg	[7]
Protein Binding	Human	In vitro	< 2%	[7]
Elimination Half-life	Human	Intravenous	Approximately 2 hours	[7]
Excretion	Human	Intravenous	> 95% unchanged in urine within 24h	[7]

Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for the toxicological evaluation of iomeprol and its degradation products are crucial for ensuring data consistency and regulatory acceptance. The following

are generalized protocols based on standard toxicological testing guidelines.

Acute Systemic Toxicity Study (LD50 Determination)

- Objective: To determine the median lethal dose (LD50) of the test substance after a single systemic administration.
- Test System: Rodents (e.g., Sprague-Dawley rats and Swiss-Webster mice), typically 5-8 weeks old, with equal numbers of males and females.
- Route of Administration: Intravenous (to mimic clinical exposure).
- Procedure:
 - Acclimatize animals for at least 5 days.
 - Divide animals into groups (e.g., 5 animals per sex per group).
 - Administer a single dose of the test substance at logarithmically spaced dose levels. A control group receives the vehicle.
 - Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
 - Record body weights at specified intervals.
 - Perform gross necropsy on all animals.
 - Calculate the LD50 using a validated statistical method (e.g., probit analysis).

In Vitro Cytotoxicity Assay

- Objective: To assess the potential of the test substance to cause cell death in vitro.
- Test System: Relevant cell lines, such as human kidney proximal tubule cells (e.g., HK-2) or endothelial cells (e.g., HUVEC).
- Procedure:

- Culture cells to a suitable confluence in multi-well plates.
- Expose cells to a range of concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).
- Assess cell viability using a validated method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
- Determine the concentration that causes a 50% reduction in cell viability (IC50).

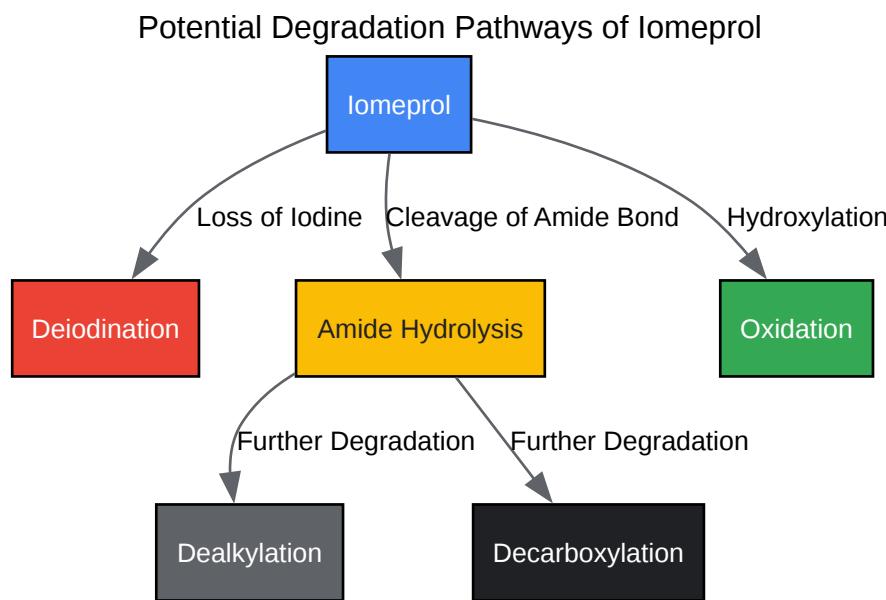
Ames Test for Mutagenicity

- Objective: To evaluate the mutagenic potential of the test substance by assessing its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.
- Test System: At least four different strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
- Procedure:
 - Prepare a range of concentrations of the test substance.
 - Combine the test substance, bacterial culture, and either S9 mix or a buffer in molten top agar.
 - Pour the mixture onto minimal glucose agar plates.
 - Incubate the plates for 48-72 hours.
 - Count the number of revertant colonies.
 - A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Potential Degradation Pathways of Iomeprol

The degradation of iomeprol can proceed through several pathways, particularly during water treatment processes involving advanced oxidation. Understanding these pathways is essential

for identifying potential toxic by-products.



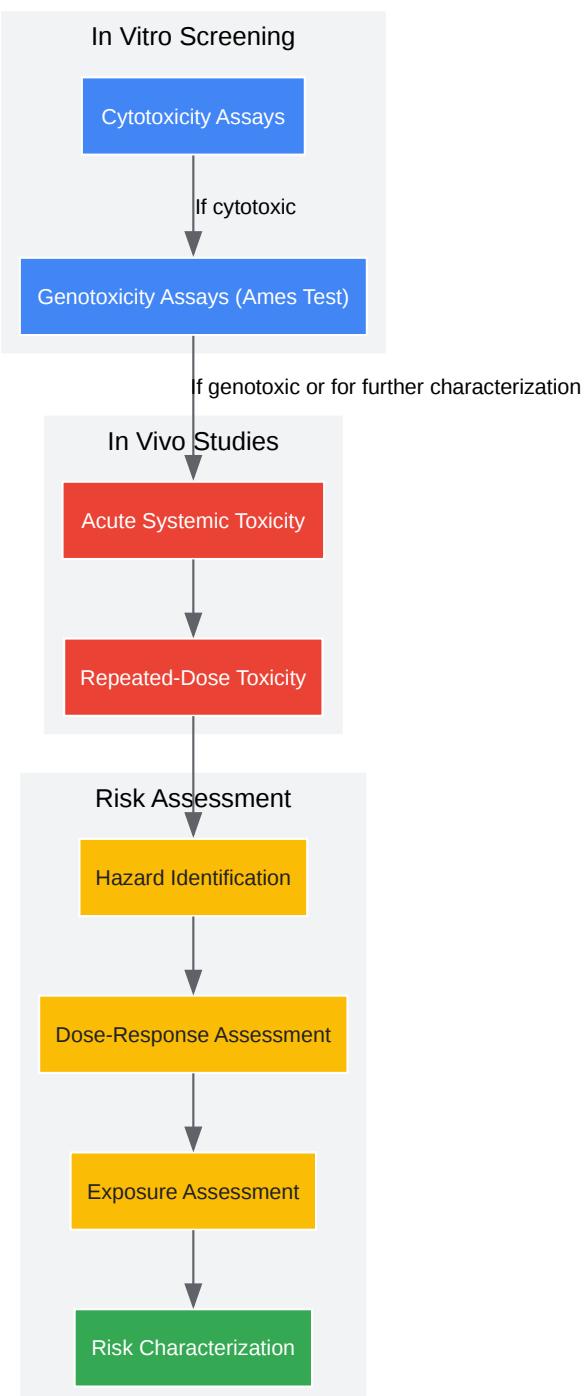
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Caption: Key degradation pathways of iomeprol.

Experimental Workflow for Toxicological Assessment

A structured workflow is critical for the comprehensive toxicological evaluation of a substance like **iomeprol hydrolysate-1**.

Toxicological Assessment Workflow

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Caption: A typical workflow for toxicological assessment.

Conclusion

While specific toxicological data for **iomeprol hydrolysate-1** is not readily available in the public domain, the established toxicological profile of the parent compound, iomeprol, and the general principles of impurity testing provide a strong framework for its evaluation. Researchers and drug development professionals should focus on characterizing the potential for hydrolysis and other degradation pathways of iomeprol under relevant conditions and subsequently apply standardized toxicological protocols to assess the safety of any identified degradation products. The formation of toxic by-products, particularly from the degradation of iodinated contrast media in the environment, underscores the importance of such studies.^[3]

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